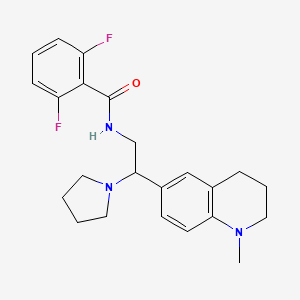

2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

BenchChem offers high-quality 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F2N3O/c1-27-11-5-6-16-14-17(9-10-20(16)27)21(28-12-2-3-13-28)15-26-23(29)22-18(24)7-4-8-19(22)25/h4,7-10,14,21H,2-3,5-6,11-13,15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMFIQVSBLCNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C_{19}H_{22}F_{2}N_{2}O

- Molecular Weight : 348.39 g/mol

- IUPAC Name : 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Research indicates that the compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. Its structural components suggest a potential for activity at central nervous system (CNS) receptors.

Key Mechanisms Identified:

- Dopaminergic Activity : The tetrahydroquinoline moiety is known to exhibit dopaminergic effects, which may contribute to its potential use in treating neurodegenerative diseases.

- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), suggesting that this compound may also possess cholinergic activity.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with a tetrahydroquinoline structure significantly reduced cell death and oxidative damage markers.

Case Study 2: Cholinesterase Inhibition

In another study focusing on cholinesterase inhibition, a series of related benzamides were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE). The results suggested that modifications in the side chain significantly enhanced inhibitory potency against BChE compared to AChE.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in drug discovery , particularly as a potential therapeutic agent due to its structural similarity to known bioactive molecules. Its interaction with various biological targets can be explored to understand its mechanism of action.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related benzamide derivatives have demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. Investigating the specific effects of 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide on cancer cell lines could yield valuable insights into its therapeutic potential.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. The tetrahydroquinoline structure is known for its activity against various bacterial strains.

Case Study: Antibacterial Screening

In vitro studies have been conducted on similar tetrahydroquinoline derivatives against pathogens like Staphylococcus aureus and Escherichia coli. These studies typically involve determining the Minimum Inhibitory Concentration (MIC) to assess the compound's effectiveness. Future research could focus on evaluating the antibacterial properties of 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide using standardized protocols.

Neuroscience Research

Given the structural components resembling neurotransmitter analogs, this compound may also be investigated for its effects on neurological pathways.

Case Study: Neuroprotective Effects

Compounds with similar frameworks have been evaluated for neuroprotective effects in models of neurodegenerative diseases. Exploring the neuropharmacological profile of this compound could lead to advancements in treatments for conditions like Alzheimer's disease or Parkinson's disease.

Synthetic Methodology

The synthesis of 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide itself represents an important area of research. Developing efficient synthetic routes can enhance accessibility for further studies.

Synthesis Overview

The synthesis typically involves multiple steps:

- Formation of the tetrahydroquinoline core.

- Introduction of pyrrolidine and difluoro groups.

- Final coupling with benzoyl chloride to form the benzamide.

Optimizing these steps can lead to higher yields and purities.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and how can purity be ensured?

- Methodological Answer : Synthesis involves multi-step organic reactions, including amide bond formation and heterocyclic ring modifications. Key steps include:

- Amide Coupling : Use of coupling agents (e.g., HATU or DCC) under anhydrous conditions.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) to confirm molecular weight and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry.

- FT-IR : To validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- X-ray Crystallography : For absolute configuration determination if crystalline .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or receptor-binding assays) with positive/negative controls.

- Dose-Response Curves : Test across a concentration range (e.g., 1 nM–100 µM) to determine IC50 values.

- Cytotoxicity Assessment : Employ cell viability assays (e.g., MTT) on human cell lines to rule off-target effects .

Advanced Research Questions

Q. How can conflicting data in solubility and bioavailability studies be resolved?

- Methodological Answer :

- Solubility Enhancement : Test co-solvents (e.g., DMSO/PEG mixtures) or solid dispersion techniques.

- Bioavailability Analysis : Use in situ perfusion models (e.g., Caco-2 cell monolayers) to assess intestinal absorption.

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and repeat experiments under standardized conditions .

Q. What computational strategies are optimal for predicting this compound’s interaction with target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses against crystallographic protein structures (e.g., PDB entries).

- MD Simulations : Run nanosecond-scale simulations in explicit solvent to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

- Methodological Answer :

- Process Control : Implement continuous-flow reactors for precise temperature/pH control.

- Byproduct Mitigation : Use scavenger resins (e.g., for amine or acid removal) or membrane separation technologies (e.g., nanofiltration) .

Q. What theoretical frameworks guide the study of this compound’s mechanism of action?

- Methodological Answer :

- Ligand-Receptor Theory : Investigate allosteric modulation or competitive inhibition using kinetic models.

- Structure-Activity Relationships (SAR) : Systematically vary substituents to correlate structural features with activity trends .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., 2^k designs) to evaluate the impact of variables like temperature, solvent polarity, and catalyst loading on reaction efficiency .

- Data Analysis : Apply multivariate analysis (e.g., PCA) to disentangle correlated variables in biological assays .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.